7-Methylthiazolo[4,5-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylthiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylthiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-iodopyridin-2-amine with carbon disulfide and secondary amines in the presence of a copper catalyst. This reaction is carried out in dimethylformamide (DMF) at 110°C with potassium carbonate as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
7-Methylthiazolo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
7-Methylthiazolo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Methylthiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Lacks the methyl group at the 7-position.
Thiazolo[5,4-c]pyridine: Has a different ring fusion pattern.
Pyrano[2,3-d]thiazole: Contains an additional oxygen atom in the ring system.
Uniqueness
7-Methylthiazolo[4,5-b]pyridin-2-amine is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets and improve its pharmacological properties .
Biological Activity
7-Methylthiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the realms of antimalarial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationship (SAR) studies.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It has shown potential in inhibiting key enzymes involved in disease processes, contributing to its efficacy against malaria and various cancer types.
Antimalarial Activity
Research indicates that this compound exhibits notable antimalarial properties. In vitro studies have demonstrated its effectiveness against Plasmodium falciparum, with compounds showing half-maximal inhibitory concentration (IC50) values less than 500 nM against both chloroquine-sensitive and resistant strains. This suggests a robust mechanism that may involve interference with the parasite's metabolic processes or structural integrity.
Efficacy Against Cancer
In addition to its antimalarial properties, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have reported IC50 values indicating significant cytotoxicity against human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines. The compound's ability to induce apoptosis in these cells underscores its potential as a therapeutic agent in oncology.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiazole and pyridine moieties can significantly influence the compound's potency and selectivity. For instance, substituents at specific positions on the aromatic rings have been shown to enhance or diminish activity, guiding future synthetic efforts.
Compound Variant | IC50 (μM) | Cell Line | Activity Type |
---|---|---|---|
This compound | <0.5 | P. falciparum | Antimalarial |
This compound | 36.5 | HepG2 | Cytotoxic |
This compound | 47 | HT-29 | Cytotoxic |
This compound | <50 | MCF-7 | Cytotoxic |
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Antimalarial Efficacy : A study involving Swiss mice infected with Plasmodium yoelii nigeriensis demonstrated that treatment with derivatives of this compound resulted in significant parasite inhibition at oral doses of 100 mg/kg.
- Cytotoxicity Profiles : In vitro assays using the MTT method revealed that compounds based on this scaffold exhibited varying degrees of cytotoxicity across different cancer cell lines, suggesting a need for further exploration into their therapeutic index and selectivity.
Properties
Molecular Formula |
C7H7N3S |
---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
7-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C7H7N3S/c1-4-2-3-9-6-5(4)11-7(8)10-6/h2-3H,1H3,(H2,8,9,10) |
InChI Key |
CGEXOQRCWFXDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.